Duplex Thermal Stabilization: LNA-U Elevates Tm by 2–8 °C per Residue Compared to DNA
Incorporation of DMTr-LNA-U-3-CED-phosphoramidite into oligonucleotides increases duplex melting temperature (Tm) by 2–8 °C per LNA residue relative to unmodified DNA . In contrast, 2'-OMe modifications generally increase Tm by 1–2 °C per residue but can reduce RNAi silencing activity, while unmodified DNA provides no stabilization [1][2]. LNA pyrimidines (including uridine) contribute more stability than purines, with the exact ΔTm dependent on nearest-neighbor context [3].
| Evidence Dimension | Thermal stability (ΔTm per modification) |
|---|---|
| Target Compound Data | 2–8 °C increase per LNA-U residue |
| Comparator Or Baseline | DNA: 0 °C per residue; 2'-OMe: ~1–2 °C per residue |
| Quantified Difference | 2–8 °C vs 0–2 °C; up to 8 °C advantage over DNA |
| Conditions | Hybridization of LNA-modified oligonucleotides to complementary RNA; measured via UV melting curves |
Why This Matters
Higher Tm enables shorter, more specific probes and enhances target engagement in antisense applications.
- [1] Gao, S., et al. Table 1: Type of modification. PMC8869748, 2022. View Source
- [2] Zhang, Y., et al. Table 1: Type of modification. PMC8639862, 2021. View Source
- [3] McTigue, P. M., et al. Sequence-Dependent Thermodynamic Parameters for Locked Nucleic Acid (LNA)−DNA Duplex Formation. Biochemistry, 2004, 43, 5388-5405. View Source
